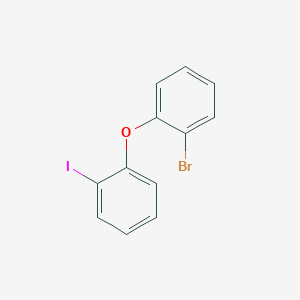![molecular formula C53H42N2O5 B14118154 N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobifluorene core, which is substituted with four methoxyphenyl groups. It is commonly used in organic electronics and optoelectronic devices due to its excellent charge transport properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. The key steps include the formation of the spirobifluorene core and the subsequent substitution with methoxyphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Investigated for its potential use in biosensors due to its electrochemical properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of high-performance electronic devices and sensors.
Wirkmechanismus
The mechanism by which N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine exerts its effects involves its ability to transport charge efficiently. The spirobifluorene core provides a rigid structure that facilitates charge mobility, while the methoxyphenyl groups enhance solubility and stability. This compound interacts with molecular targets such as electron acceptors and donors, enabling efficient charge transfer in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-OMeTAD: Another spirobifluorene derivative used in similar applications.
Spiro-MeOTAD: Known for its use in perovskite solar cells.
Spiro-TAD: Utilized in organic electronics for its charge transport properties.
Uniqueness
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine stands out due to its unique combination of high charge mobility, stability, and solubility. These properties make it particularly suitable for advanced electronic and optoelectronic applications .
Eigenschaften
Molekularformel |
C53H42N2O5 |
|---|---|
Molekulargewicht |
786.9 g/mol |
IUPAC-Name |
2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C53H42N2O5/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-45-46-32-22-40(55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38)34-50(46)53(49(45)33-39)47-9-5-7-11-51(47)60-52-12-8-6-10-48(52)53/h5-34H,1-4H3 |
InChI-Schlüssel |
PDGJIZDXBRVKBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


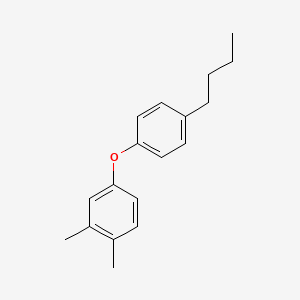
![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)


![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)
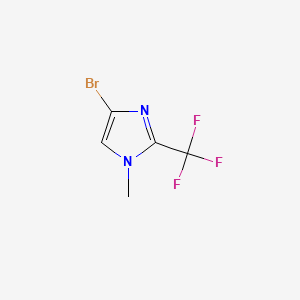


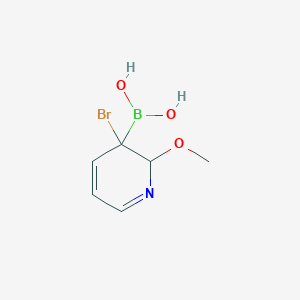
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
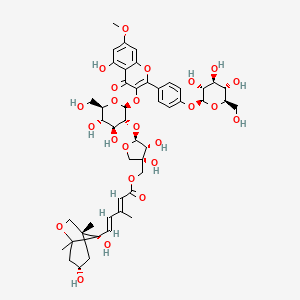

![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
